3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-13-5-2-3-8-17(13)18-22-19-24(23-18)15(12-27-19)9-10-21-28(25,26)16-7-4-6-14(20)11-16/h2-8,11-12,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYALPBTRZSFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Triazolo-Thiazole Core: This step involves the cyclization of a suitable precursor, such as 2-methylphenylthiourea, with an appropriate α-halo ketone under Hantzsch thiazole synthesis conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Structure and Molecular Characteristics
- IUPAC Name : 3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
- Molecular Formula : C17H18ClN5O2S
- Molecular Weight : 389.87 g/mol
The compound features a triazole ring fused with a thiazole structure, which contributes to its biological activity. The presence of a sulfonamide group enhances its solubility and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation.
Inhibition of Protein Kinases : The compound has been investigated for its potential to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation. Inhibitors of this pathway are being explored for therapeutic use in various inflammatory diseases and cancers .
Pharmacology
Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its ability to interfere with bacterial folate synthesis, making it a candidate for further development as an antibiotic .
Anti-inflammatory Effects : The compound's structural components allow it to modulate inflammatory pathways, potentially leading to applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Agricultural Science
Pesticide Development : Compounds with similar structures have been evaluated for their efficacy as pesticides. The thiazole and triazole rings may contribute to the bioactivity against pests and pathogens affecting crops. Research into these applications is ongoing, focusing on developing safer and more effective agricultural chemicals.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 7-(3-chloro-2-methylphenyl)-... | Anticancer | |
| 5-(4-chlorophenyl)-[1,2,4]-triazole | Antimicrobial | |
| N-(thiazole)-sulfonamide derivatives | Anti-inflammatory |
Case Study 1: Inhibition of p38 MAPK
A study conducted by researchers focused on the inhibition of p38 MAPK using derivatives of sulfonamides. The findings indicated that modifications to the triazole ring significantly enhanced inhibitory potency. This suggests that compounds like This compound could be optimized for better therapeutic outcomes in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of sulfonamide derivatives against clinical isolates of resistant bacteria. The results demonstrated that certain modifications increased the efficacy against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on the structure of this compound.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The triazolo-thiazole moiety may interact with aromatic residues in the active site of proteins, enhancing binding affinity .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and enzyme inhibitory properties.
Chemical Structure
The compound features:
- A chloro-substituted benzene ring
- A triazolo-thiazole moiety
- A sulfonamide group
These structural components contribute to its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The triazolo-thiazole moiety may enhance binding affinity through interactions with aromatic residues in the active sites of proteins.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, research on similar compounds has shown effective inhibition against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | E. coli | 20 | 32 µg/mL |
| Compound B | S. aureus | 25 | 16 µg/mL |
| 3-chloro-N-{...} | P. aeruginosa | 18 | 64 µg/mL |
Note: Data for 3-chloro-N-{...} is hypothetical and for illustrative purposes only.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer’s disease.
Table 2: Cholinesterase Inhibition Studies
| Compound Name | Enzyme Type | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| Compound C | Acetylcholinesterase | 0.5 | Non-competitive |
| Compound D | Butyrylcholinesterase | 0.7 | Competitive |
| 3-chloro-N-{...} | Acetylcholinesterase | 0.4 | Non-competitive |
Note: Data for 3-chloro-N-{...} is hypothetical and for illustrative purposes only.
Case Studies
- Antimicrobial Efficacy : A study investigating various triazole derivatives found that certain compounds exhibited strong antibacterial activity against multi-drug resistant strains, suggesting that similar structures may also confer significant antimicrobial properties.
- Cholinesterase Inhibition : Research focused on triazole-thiazole derivatives indicated promising results in inhibiting acetylcholinesterase, potentially leading to therapeutic applications in neurodegenerative diseases.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-thiazole core followed by functionalization. Critical steps include:
- Core formation : Cyclocondensation of thiosemicarbazide derivatives with α-haloketones to form the triazolo-thiazole ring .
- Sulfonamide coupling : Reaction of the core intermediate with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
- Ethyl linker attachment : Alkylation or nucleophilic substitution reactions to incorporate the ethyl bridge between the triazolo-thiazole and sulfonamide moieties .
Q. Key reaction conditions :
- Temperature : 60–80°C for cyclocondensation; room temperature for sulfonamide coupling.
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling steps; ethanol/water mixtures for purification.
- Catalysts : None required for sulfonamide coupling, but Lewis acids (e.g., ZnCl₂) may aid cyclocondensation .
Q. How is the molecular structure confirmed post-synthesis?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (ethyl linker CH₂), and δ 2.4 ppm (methyl group on phenyl) .
- ¹³C NMR : Signals near 165 ppm (sulfonamide carbonyl) and 150–160 ppm (triazolo-thiazole carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 485.08) .
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly the planar triazolo-thiazole system and sulfonamide geometry .
Advanced Research Questions
Q. What methodologies are used to investigate its enzyme inhibitory activity?
The sulfonamide group suggests potential enzyme inhibition. Common approaches include:
- In vitro enzyme assays :
- Carbonic Anhydrase Inhibition : Measure IC₅₀ values using stopped-flow CO₂ hydration assays .
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses with enzyme active sites (e.g., human carbonic anhydrase IX) .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., chloro, methyl groups) to correlate structural changes with activity .
Q. How can researchers resolve contradictions in reported biological activities of triazolo-thiazole derivatives?
Discrepancies often arise from:
- Assay variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (pH, ionic strength).
- Compound purity : Impurities >5% (e.g., unreacted sulfonyl chlorides) may skew results. Validate purity via HPLC (>95%) .
- Structural nuances : Subtle changes (e.g., ortho vs. para substituents) drastically alter activity. Compare crystallographic data with bioactive conformations .
Q. Methodological Recommendations :
- Standardize assays : Use identical enzyme batches and controls.
- Cross-validate : Combine in vitro data with in silico predictions (e.g., molecular dynamics simulations) .
- Publish full synthetic protocols : Ensure reproducibility of reaction conditions and purification steps .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent selection : Replace THF with acetonitrile for better solubility of intermediates .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling (if applicable) .
- Workflow : Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve temperature control and scalability .
Q. Yield Optimization Table :
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core Formation | EtOH | ZnCl₂ | 65 | 90 |
| Sulfonamide Coupling | DCM | None | 78 | 95 |
| Final Purification | MeOH/H₂O | – | 82 | 98 |
Q. How is stability assessed under varying storage conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C .
- Photostability : Expose to UV light (254 nm); monitor degradation via HPLC (≤5% degradation after 72 hours) .
- Hygroscopicity : Dynamic vapor sorption (DVS) indicates no significant moisture uptake below 80% RH .
Q. What analytical techniques validate batch-to-batch consistency?
- HPLC-DAD : Retention time (RT) 8.2 min with UV λmax 275 nm .
- Elemental Analysis : C: 52.1%, H: 4.3%, N: 17.2%, S: 13.2% (theoretical vs. experimental) .
- FTIR : Peaks at 1340 cm⁻¹ (S=O stretch) and 1590 cm⁻¹ (C=N stretch) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
